Diethoxymethanamine

Description

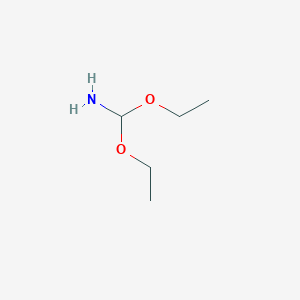

Diethoxymethanamine (systematic name: 2,2-diethoxyethanamine) is an organic compound belonging to the class of substituted ethanamines. The molecule features a central ethanamine backbone with two ethoxy (-OCH₂CH₃) groups attached to the alpha carbon. This substitution pattern confers unique physicochemical properties, such as increased lipophilicity and altered reactivity compared to unsubstituted ethanamine.

Properties

IUPAC Name |

diethoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-3-7-5(6)8-4-2/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJOXANYPPCJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxymethanamine can be synthesized using several methods. One common method involves the reaction of acetaldehyde with diethylamine in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions to optimize yield and purity. The process often involves the use of continuous reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Diethoxymethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Diethoxymethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of complex molecules.

Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular and neurological conditions.

Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of diethoxymethanamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions enable it to act as a precursor in the synthesis of more complex molecules, influencing various biochemical and chemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with diethoxymethanamine, enabling a comparative analysis:

2,2-Dimethoxyethanamine

- Structure : Features two methoxy (-OCH₃) groups instead of ethoxy.

- Molecular Formula: C₅H₁₃NO₂ (vs. C₆H₁₅NO₂ for this compound).

- Key Properties :

- Higher polarity due to smaller methoxy substituents.

- Lower molecular weight (131.16 g/mol) compared to this compound (estimated ~159.19 g/mol).

N-(2,3-Dimethoxybenzyl)ethanamine

- Structure : Ethanamine with a 2,3-dimethoxybenzyl group.

- Molecular Formula: C₁₁H₁₇NO₂ (195.26 g/mol) .

- Likely higher metabolic stability due to steric shielding of the amine group.

2-(2-(2-Methoxyethoxy)ethoxy)ethanamine

- Structure : Polyether-linked ethanamine with a terminal methoxy group.

- Molecular Formula: C₇H₁₇NO₃ (175.22 g/mol) .

- Applications : Used in polymer chemistry and drug delivery systems due to its solubility in polar solvents.

- Comparison : this compound’s simpler structure may offer better synthetic accessibility but reduced versatility in coordination chemistry.

5-Methoxytryptamine

- Structure : Tryptamine derivative with a methoxy-substituted indole ring.

- Molecular Formula : C₁₁H₁₄N₂O (202.25 g/mol) .

- Functional Contrast : The indole ring enables serotonin receptor binding, a feature absent in this compound.

Research Findings and Analytical Differentiation

- Structural Isomerism : Positional isomers (e.g., methoxy vs. ethoxy substitution) significantly alter chromatographic retention times and mass spectra, as demonstrated for N-(2-methoxybenzyl)ethanamine derivatives .

- Synthetic Challenges : Ethoxy groups may complicate purification due to increased hydrophobicity compared to methoxy analogs.

- Regulatory Status : Substituted ethanamines are often scrutinized under controlled substance laws, particularly if psychoactive properties are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.